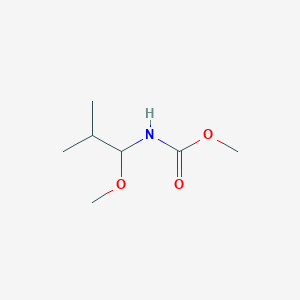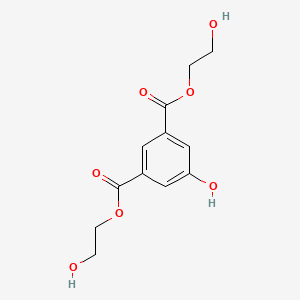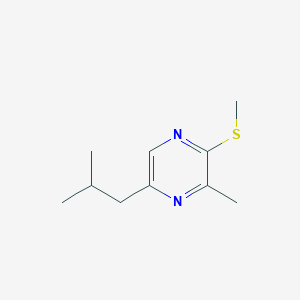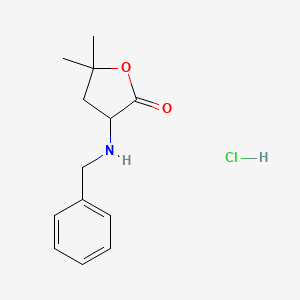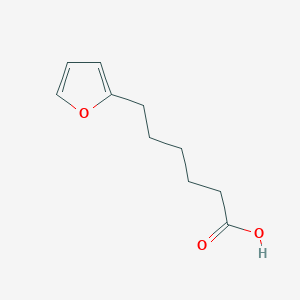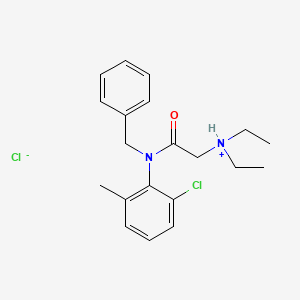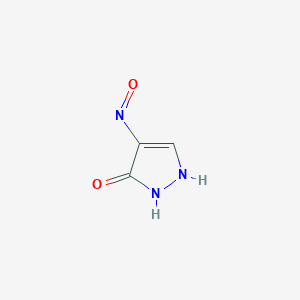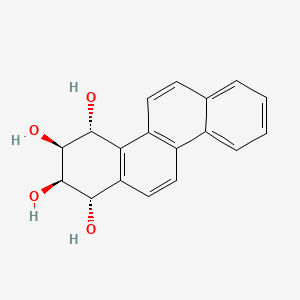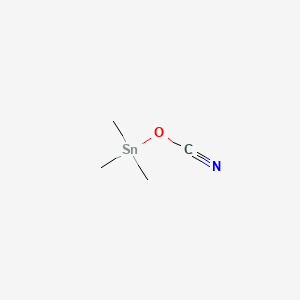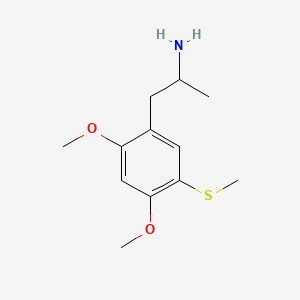
1-Pentyl-3-(1-pyridin-2-ylethylideneamino)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentyl-3-(1-pyridin-2-ylethylideneamino)thiourea is an organic compound that features a thiourea functional group This compound is characterized by the presence of a pentyl group attached to the nitrogen atom and a pyridin-2-ylethylideneamino group attached to the thiourea moiety
Méthodes De Préparation
The synthesis of 1-Pentyl-3-(1-pyridin-2-ylethylideneamino)thiourea typically involves the reaction of pentylamine with pyridin-2-ylethylideneamine in the presence of thiourea. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1-Pentyl-3-(1-pyridin-2-ylethylideneamino)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Pentyl-3-(1-pyridin-2-ylethylideneamino)thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials and as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-Pentyl-3-(1-pyridin-2-ylethylideneamino)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The pyridin-2-ylethylideneamino group may also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
1-Pentyl-3-(1-pyridin-2-ylethylideneamino)thiourea can be compared with other thiourea derivatives and pyridine-containing compounds. Similar compounds include:
- 1-Propyl-3-(1-pyridin-2-ylethylideneamino)thiourea
- 1-Butyl-3-(1-pyridin-2-ylethylideneamino)thiourea
- 1-Hexyl-3-(1-pyridin-2-ylethylideneamino)thiourea These compounds share structural similarities but differ in the length of the alkyl chain attached to the thiourea nitrogen. The unique combination of the pentyl group and the pyridin-2-ylethylideneamino group in this compound contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
75013-67-1 |
|---|---|
Formule moléculaire |
C13H20N4S |
Poids moléculaire |
264.39 g/mol |
Nom IUPAC |
1-pentyl-3-(1-pyridin-2-ylethylideneamino)thiourea |
InChI |
InChI=1S/C13H20N4S/c1-3-4-6-10-15-13(18)17-16-11(2)12-8-5-7-9-14-12/h5,7-9H,3-4,6,10H2,1-2H3,(H2,15,17,18) |
Clé InChI |
MGEYOEABDRTTOY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC(=S)NN=C(C)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


